Comparative Toxicity Profile vs. Flufenamic Acid for Topical Applications
Ethyl 2-[3-(trifluoromethyl)anilino]benzoate is specifically highlighted in the patent literature as having a disadvantageous toxicity profile compared to longer-chain alkyl esters of N-(3-trifluoromethylphenyl)anthranilic acid, directly informing its utility as a comparator in toxicity studies rather than as a lead compound for topical formulations [1]. The patent states that the ethyl ester, along with the methyl ester, provides 'relatively high toxicity,' making it 'not satisfactory' for external application, a property that was improved upon with butyl and longer-chain esters [1].
| Evidence Dimension | Toxicity profile for topical application |
|---|---|
| Target Compound Data | Described as having 'relatively high toxicity' and 'not satisfactory' for external application [1] |
| Comparator Or Baseline | Butyl ester and other C4-C8 alkyl esters of N-(3-trifluoromethylphenyl)anthranilic acid, which are described as having 'reduced toxicity' and 'excellent absorption by the skin' [1] |
| Quantified Difference | Not quantified in the patent, but the qualitative difference is stated as a primary motivation for developing the butyl and longer-chain esters. |
| Conditions | Assessment based on suitability for external anti-inflammatory applications as described in US Patent 4,198,431 [1]. |
Why This Matters
This establishes the compound's primary role in procurement as a reference standard for toxicity or metabolism studies, rather than as an active pharmaceutical ingredient for topical development.
- [1] Anonymous. (1980). U.S. Patent No. 4,198,431. Alkyl N-(3-trifluoromethylphenyl)-anthranilate. View Source
